6-Hydroxyoctanoic acid

Description

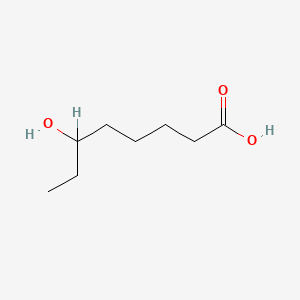

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-hydroxyoctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-7(9)5-3-4-6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKOWKOPJSGGQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60982676 | |

| Record name | 6-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64165-18-0 | |

| Record name | 6-Hydroxyoctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064165180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Endogenous Occurrence of 6 Hydroxyoctanoic Acid

Detection and Characterization as a Metabolite in Biological Samples

6-Hydroxyoctanoic acid has been identified as a metabolite in human biological samples, particularly in urine. Research has shown that it is excreted as a glucuronide conjugate. nih.gov In a study involving infants fed a diet enriched with medium-chain triglycerides (MCT), 6-hydroxyoctanoyl β-D-glucuronide was one of three new metabolites of medium-chain fatty acid oxidation discovered in their urine. nih.gov

The process for identifying these metabolites involved several steps. Glucuronides were extracted from the urine using both organic solvent extraction with ethyl acetate (B1210297) and solid-phase extraction. nih.gov The identification of this compound was confirmed by comparing the mass spectra of the trimethylsilylated derivatives of the isolated compounds with those of synthesized reference standards. nih.gov This conjugation of a medium-chain hydroxy-monocarboxylic acid with glucuronic acid was a novel finding in human metabolism at the time. nih.gov

The glucuronidation of fatty acids is a recognized metabolic pathway. doi.org While the focus has often been on long-chain fatty acids, studies have confirmed that medium-chain fatty acids and their oxidized derivatives, including this compound, are also subject to this process and are excreted in human urine. doi.org The enzyme family responsible for this conjugation is the UDP-glucuronosyltransferases (UGTs). doi.org

Table 1: Detection of this compound in Biological Samples

| Sample Type | Form Detected | Study Population | Key Findings |

|---|

The presence of 6-hydroxyoctanoyl glucuronide in urine points to a specific metabolic pathway for medium-chain fatty acids. Its formation indicates that in addition to the well-established β-oxidation and ω-oxidation pathways, medium-chain fatty acids can also be oxidized at the omega-2 (ω-2) position. nih.gov

Omega oxidation is an alternative pathway to beta-oxidation that involves the oxidation of the carbon atom furthest from the carboxyl group (the ω-carbon). wikipedia.org This process is typically a minor pathway for medium-chain fatty acids but gains importance when beta-oxidation is impaired. wikipedia.org The initial step of ω-oxidation is the introduction of a hydroxyl group onto the ω-carbon, a reaction catalyzed by cytochrome P450 enzymes. wikipedia.org The subsequent oxidation of this hydroxyl group leads to a dicarboxylic acid. wikipedia.org

The identification of this compound suggests a similar hydroxylation event, but at the ω-2 position (the second carbon from the methyl end). This demonstrates a greater diversity in the metabolic processing of medium-chain fatty acids than previously understood. nih.gov Studies on the metabolism of medium-chain fatty acids in rat liver have also explored ω- and ω-1 oxidation, noting that the production rates of dicarboxylic acids vary with the chain length of the fatty acid. nih.gov

Beyond being an excretory product, this compound and related hydroxy fatty acids are proposed to have intermediary roles in various metabolic networks. For instance, 3-hydroxyoctanoic acid, another hydroxylated form of octanoic acid, is an intermediate in mitochondrial β-oxidation and can activate the HCA3 receptor, suggesting a role in metabolic regulation. frontiersin.org While the direct signaling roles of this compound are less characterized, its formation as part of fatty acid oxidation pathways suggests it is an integral component of cellular lipid metabolism.

Recent metabolomics studies have detected this compound in various biological contexts, hinting at its broader involvement. For example, it was identified as a metabolite in a study on the distinctive flavor components of Laoxianghuang, a traditional fermented food. mdpi.com It has also been noted in the context of traumatic brain injury, where changes in medium-chain fatty acid derivatives, including 8-hydroxyoctanoic acid, were observed, indicating shifts in ketometabolic pathways. nih.gov Furthermore, a study on the gut microbiome found an association between certain bacteria and fecal metabolites, including 3-hydroxyoctanoic acid, which is known to be involved in regulating gut inflammation. researchgate.net These findings, while not all directly about this compound, place it within a class of molecules with significant biological activities and suggest its potential as an intermediary in various physiological and pathophysiological processes. researchgate.net

Relationship to Medium-Chain Fatty Acid Oxidation Pathways (e.g., Omega-2 Oxidation)

Biosynthetic Considerations within Organisms for this compound Formation

The formation of this compound in organisms is primarily a result of the hydroxylation of octanoic acid. This bioconversion can be achieved through the action of specific enzymes. In humans, as discussed, its presence is linked to the ω-2 oxidation of medium-chain fatty acids derived from sources like medium-chain triglycerides. nih.gov

In the realm of biotechnology, there is significant interest in the biosynthesis of hydroxy fatty acids for industrial applications, such as the production of biodegradable polymers. frontiersin.orgbohrium.com Research has focused on engineering microorganisms to produce these compounds. For example, recombinant Pseudomonas taiwanensis has been engineered to synthesize 6-hydroxyhexanoic acid from cyclohexane (B81311) through a four-step enzymatic cascade. frontiersin.orgbohrium.com This highlights the potential for enzymatic pathways to be harnessed for the production of specific hydroxy fatty acids.

Similarly, studies have engineered Escherichia coli for the biosynthesis of ω-hydroxy medium-chain fatty acids from medium-chain fatty acids. frontiersin.org By expressing enzymes like the alkane monooxygenase system (AlkBGT) from Pseudomonas putida and modifying the host's fatty acid metabolism, researchers have successfully produced ω-hydroxyoctanoic acid from octanoic acid. frontiersin.org In Saccharomyces cerevisiae, the de novo biosynthesis of 8-hydroxyoctanoic acid has been achieved by combining a medium-chain length specific fatty acid synthase with a cytochrome P450 monooxygenase. nih.gov These studies demonstrate that the enzymatic machinery for hydroxylating fatty acids at specific positions exists in various organisms and can be optimized for targeted production.

The biosynthesis of 6-hydroxyhexanoic acid, a closely related compound, has also been explored in bacteria. It has been identified as a product of hexanoate (B1226103) ω-hydroxylation and can be further metabolized. ebi.ac.ukhmdb.ca This underscores the role of ω-oxidation pathways in the formation of ω-hydroxy fatty acids in microorganisms.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-hydroxyoctanoyl β-D-glucuronide |

| 3-hydroxyoctanoyl β-D-glucuronide |

| 7-hydroxyoctanoyl β-D-glucuronide |

| Ethyl acetate |

| Glucuronic acid |

| Trimethylsilylated derivatives |

| Long-chain fatty acids |

| Medium-chain fatty acids |

| Octanoic acid |

| Dicarboxylic acid |

| 3-hydroxyoctanoic acid |

| 8-hydroxyoctanoic acid |

| 6-hydroxyhexanoic acid |

| Cyclohexane |

| ω-hydroxyoctanoic acid |

Chemical and Enzymatic Synthesis Methodologies for Research Applications

Laboratory-Scale Chemical Synthesis Routes for Authentic 6-Hydroxyoctanoic Acid

Authentic, non-chiral this compound serves as a reference compound and a starting point for various derivatizations. Its synthesis on a laboratory scale can be approached through conventional organic chemistry methods.

While specific, detailed protocols for the synthesis of this compound directly from octanoic acid or 6-octanol are not extensively detailed in readily available literature, conventional synthetic organic chemistry principles suggest plausible routes. The functionalization of the C-6 position of octanoic acid would require a regioselective method, which can be challenging. A more direct approach would involve the oxidation of 6-octanol, a process that would need to selectively oxidize the terminal carbon of a diol precursor or protect the existing carboxyl group of a functionalized starting material.

A more documented approach for a related compound, 8-hydroxyoctanoic acid, involves a multi-step synthesis starting from 1,6-dichlorohexane (B1210651) and diethyl malonate, followed by hydrolysis and decarboxylation, which could theoretically be adapted for a 6-hydroxy isomer with appropriate starting materials. google.com Another related synthesis is that of 6-hydroxyhexanoic acid, which can be produced from cyclohexane (B81311) via a multi-step chemical process, though this is energy-intensive. frontiersin.orgresearchgate.net For research purposes, biocatalytic routes are often preferred for their selectivity. For instance, engineered E. coli can produce ω-hydroxyoctanoic acid from octanoic acid. frontiersin.org

Stereoselective Synthesis of Chiral Precursors and Derivatives

The primary focus in the synthesis of this compound derivatives is achieving high stereoselectivity, as the chirality at the C-6 position is crucial for its use in synthesizing target molecules like (R)-α-lipoic acid.

A key precursor for chiral this compound derivatives is 8-chloro-6-hydroxyoctanoic acid and its corresponding esters. This compound serves as a critical intermediate in the synthesis of α-lipoic acid, a vital antioxidant. wur.nl The synthesis often starts from 8-chloro-6-oxooctanoic acid alkyl esters, which are then reduced to the desired hydroxy esters. google.com

Chemoenzymatic methods have been developed for this conversion. For example, a keto reductase, HGD-1, has been used to catalyze the reduction of ethyl 8-chloro-6-oxooctanoate. researchgate.net This process, optimized for parameters like temperature, pH, and substrate concentration, achieves high conversion rates and yields. researchgate.net Similarly, alcohol dehydrogenases or carbonyl reductases are employed for the enzymatic reduction of alkyl 8-chloro-6-oxo-octanoates to produce either the (R)- or (S)-enantiomer of the corresponding 8-chloro-6-hydroxy-octanoate, depending on the enzyme selected. google.comgoogle.com For example, using alcohol dehydrogenase from Thermoanaerobium brokii yields the (R)-enantiomer, while the enzyme from Lactobacillus brevis produces the (S)-enantiomer. google.com

Table 1: Enzymatic Synthesis of Chiral 8-Chloro-6-hydroxyoctanoic Acid Esters

| Enzyme/System | Substrate | Product | Key Features | Reference |

| Keto Reductase HGD-1 | Ethyl 8-chloro-6-oxooctanoate | Ethyl 6-hydroxy-8-chlorooctanoate | Substrate conversion >95%, Yield 92% | researchgate.net |

| Carbonyl Reductase RhCR | Ethyl 8-chloro-6-oxooctanoate (ECOO) | (S)-Ethyl-8-chloro-6-hydroxyoctanoate ((S)-ECHO) | Stoichiometric conversion of 2 M ECOO without external cofactor addition. | researchgate.net |

| CpAR2 Variant (S131Y/Q252I) | Ethyl 8-chloro-6-oxooctanoate | (R)-8-chloro-6-hydroxyoctanoic acid ((R)-ECHO) | Improved activity (214 U mg⁻¹) and thermostability. | researchgate.net |

| Alcohol Dehydrogenase | Alkyl 8-chloro-6-oxo-octanoate | (R)- or (S)-8-chloro-6-hydroxy-octanoate | Enantioselectivity determined by the choice of enzyme. | google.comgoogle.com |

Application of Enzymatic Resolution in Chiral Intermediate Production (e.g., using Lipases)

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. Lipases are commonly used for this purpose in the production of chiral intermediates of this compound. The process involves the enantioselective acylation of racemic ethyl 8-chloro-6-hydroxyoctanoate. Lipases such as Lipase (B570770) PS-D, MY, and CRL have demonstrated high enantioselectivity, leading to an enantiomeric excess (ee) of 93.8% for the (R)-isomer.

The efficiency of this resolution is dependent on several factors:

Reaction Medium : A two-phase system of water and n-hexane can improve enzyme stability and substrate solubility.

Substrate Concentration : Optimal concentrations, typically between 45–90 mmol/L, are necessary to balance the reaction rate against potential enzyme inhibition.

pH : Maintaining a pH between 6.0 and 7.0 with a phosphate (B84403) buffer is crucial for lipase activity.

Lipases, particularly Lipase B from Candida antarctica (CalB), are versatile and widely used for such resolutions in the synthesis of chiral drugs. nih.govresearchgate.netmdpi.com

Table 2: Lipases Used in Kinetic Resolution of 8-Chloro-6-hydroxyoctanoate

| Lipase | Key Finding | Enantiomeric Excess (ee) | Reference |

| Lipase PS-D, MY, CRL | High enantioselectivity in resolving racemic ethyl 8-chloro-6-hydroxyoctanoate. | 93.8% for (R)-isomer | |

| Candida antarctica Lipase A (CLEA) | Effective in the kinetic resolution for the synthesis of enantiopure atenolol (B1665814) intermediates. | High enantioselectivity | researchgate.net |

| Candida rugosa Lipase | Used for enantioselective biotransformation of β-blocker building blocks. | E = 67.5 | researchgate.net |

Derivatization Strategies for Complex Molecule Synthesis (e.g., Sulfonylated Derivatives)

Derivatization of the hydroxyl group in this compound precursors is a key strategy for synthesizing more complex molecules. Sulfonylation is a common method, creating sulfonylated derivatives that are excellent leaving groups in subsequent nucleophilic substitution reactions. This is particularly useful in the synthesis of compounds like α-lipoic acid. google.com

Biocatalytic Approaches for Hydroxy Fatty Acid Production (General Relevance to Research Methodologies)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing hydroxy fatty acids. wur.nlgsartor.org These methods operate under mild conditions and can achieve high regio- and stereoselectivity, which is often difficult with chemical reactions. nih.govwur.nl

Various classes of enzymes are employed for this purpose:

Fatty Acid Hydratases : These enzymes catalyze the hydration of double bonds in unsaturated fatty acids to produce hydroxy fatty acids. wur.nlwur.nl For example, oleate (B1233923) hydratases can convert unsaturated fatty acids from vegetable oils into valuable hydroxy fatty acids. wur.nl

Cytochrome P450 Monooxygenases (CYPs) : This superfamily of enzymes can hydroxylate fatty acids at various positions, including the terminal (ω) carbon. nih.govnih.gov By engineering host organisms like Saccharomyces cerevisiae or Escherichia coli to express specific P450 systems, de novo synthesis of hydroxy fatty acids from simple carbon sources like glucose is possible. frontiersin.orgnih.gov

Lipoxygenases (LOXs) : These enzymes introduce a hydroperoxy group into fatty acids in a regioselective manner. nih.govwur.nl

Lipases : Beyond their role in kinetic resolution, lipases can be used in cascade reactions. For example, they can hydrolyze triglycerides to release fatty acids, which are then hydroxylated by other enzymes in a one-pot synthesis. wur.nl A multi-enzyme cascade involving an alcohol dehydrogenase, a Baeyer-Villiger monooxygenase, and a lipase has been developed to produce 6-hydroxyhexanoic acid with high titers. nih.gov

These biocatalytic strategies are central to developing sustainable processes for producing a wide range of valuable hydroxy fatty acids for research and industrial applications. gsartor.orgd-nb.info

Advanced Analytical Methodologies for 6 Hydroxyoctanoic Acid Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is the cornerstone for analyzing 6-hydroxyoctanoic acid, enabling the separation of the compound from complex mixtures and the quantification of its various forms.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for the analysis of volatile and semi-volatile compounds like this compound. For GC analysis, the polarity of hydroxy acids must be reduced through a derivatization process to increase their volatility. A common method involves trimethylsilyl (B98337) (TMS) derivatization, where the sample is reacted with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). lipidmaps.orgmdpi.com This step replaces the active hydrogen atoms on the hydroxyl and carboxyl groups with TMS groups, making the molecule suitable for GC analysis. lipidmaps.org

Once derivatized, the sample is injected into the GC, where it is separated from other components based on its boiling point and interaction with the capillary column's stationary phase. lipidmaps.org The separated components then enter the mass spectrometer, which bombards them with electrons, causing fragmentation into characteristic ions. The resulting mass spectrum is a molecular fingerprint, providing definitive structural confirmation by matching the fragmentation pattern and retention time against known standards and spectral libraries. uva.nlthegoodscentscompany.com GC-MS is particularly valuable in metabolic studies for profiling and identifying organic acids in biological samples, such as urine, to investigate metabolic pathways. uva.nlthegoodscentscompany.com For instance, the analysis of 3-hydroxy fatty acids from C6 to C18 in biological samples is a well-established GC-MS application. lipidmaps.org

Table 1: Illustrative GC-MS Parameters for Hydroxy Acid Analysis

| Parameter | Setting |

|---|---|

| Column | HP-5MS capillary column or equivalent |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) |

| Injection Mode | Splitless or Split |

| Oven Program | Initial temp 80°C, ramped to 290-300°C |

| MS Detector | Electron Ionization (EI) at 70eV |

| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

This table represents typical settings used in the analysis of hydroxy fatty acids and may be adapted for this compound. lipidmaps.orgmdpi.com

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for analyzing this compound without the need for derivatization, making it ideal for determining purity, reaction yield, and for isomer analysis. biorxiv.orgrsc.org The technique separates compounds in a liquid mobile phase using a column packed with a solid stationary phase. lcms.cz

For the analysis of hydroxy acids, reversed-phase HPLC with a C8 or C18 column is commonly employed. researchgate.net The mobile phase typically consists of an acidified aqueous solution (e.g., water with phosphoric acid or formic acid) and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netnih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with different polarities. nih.gov Detection is usually performed with a UV detector or a more universal detector like a Refractive Index Detector (RID). lcms.czfrontiersin.org

HPLC methods are used to monitor the progress of biotransformations, such as the conversion of other compounds into 6-hydroxyhexanoic acid (a similar compound), allowing for the calculation of product yield and purity. bohrium.comgoogle.com The relative content of different isomers in a mixture can also be determined using HPLC, provided the isomers can be separated under the chosen chromatographic conditions. google.comrsc.org

Table 2: Example HPLC Conditions for Hydroxy Acid Separation

| Parameter | Condition |

|---|---|

| System | Agilent 1260 Infinity II Prime HPLC or equivalent lcms.cz |

| Column | InfinityLab Poroshell 120 Aq-C18 or Zorbax C8 lcms.czresearchgate.net |

| Mobile Phase A | Water with 0.1% Phosphoric Acid or Formic Acid researchgate.netnih.gov |

| Mobile Phase B | Acetonitrile or Methanol researchgate.netnih.gov |

| Elution | Gradient |

| Flow Rate | 0.3 - 1.2 mL/min nih.govnih.gov |

| Detector | UV/Vis or Refractive Index (RI) |

This table provides a general set of conditions that can be optimized for the specific analysis of this compound.

Since the hydroxyl group at the C-6 position makes this compound a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: (R)-6-hydroxyoctanoic acid and (S)-6-hydroxyoctanoic acid. These enantiomers can have different biological activities. Therefore, determining the enantiomeric purity (or enantiomeric excess, ee) is critical, especially in pharmaceutical and biological research. mdpi.com

Chiral chromatography is the definitive method for separating and quantifying enantiomers. This can be achieved using either chiral HPLC or chiral GC. The separation relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.netgoogle.com Proteins like human serum albumin (HSA) or enzymes can be immobilized onto a support to create a CSP for HPLC. researchgate.net Alternatively, cyclodextrin-based CSPs are widely used in both GC and HPLC for enantiomeric separations of various chiral compounds, including amino and hydroxy acids. google.com

In the context of related compounds, such as 8-chloro-6-hydroxyoctanoic acid, both chiral GC and chiral HPLC have been successfully used to determine enantiomeric excess, achieving values over 90%. google.comnih.gov The optical purity of esters of 8-chloro-6-hydroxyoctanoic acid has also been verified by forming diastereomeric esters with a chiral agent like (S)-(+)-O-acetylmandelic acid, which can then be analyzed by standard NMR or HPLC. google.comrsc.org These established methods provide a strong foundation for developing protocols to assess the enantiomeric purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity, Yield, and Isomer Analysis

Spectroscopic Methods for Molecular Characterization in Research Investigations

Spectroscopic techniques are essential for elucidating the precise molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for this purpose.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) identifies the different types of protons in the molecule and their neighboring environments. For a similar compound, 6-hydroxyhexanoic acid, the proton on the carbon bearing the hydroxyl group (CH-OH) appears as a triplet at approximately 3.59 ppm, while the protons adjacent to the carbonyl group (CH₂-COOH) resonate around 2.30 ppm. nih.gov

¹³C NMR (Carbon-13 NMR) detects the different carbon atoms in the molecule. For 6-hydroxyhexanoic acid, the carboxylic acid carbon (C=O) signal is observed far downfield around 178.9 ppm, the carbon attached to the hydroxyl group (C-OH) is at 62.3 ppm, and the other methylene (B1212753) carbons appear between 24.4 and 34.0 ppm. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule. The exact mass can be determined with high-resolution mass spectrometry, confirming the elemental composition. researchgate.net Fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), provides clues about the molecule's structure by showing how it breaks apart. For 6-hydroxyhexanoic acid, characteristic ions are observed in its mass spectrum that help confirm its identity. researchgate.net

Together, NMR and MS provide an unambiguous structural confirmation of this compound, which is a prerequisite for any further research.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| (R)-6-hydroxyoctanoic acid |

| (S)-(+)-O-acetylmandelic acid |

| (S)-6-hydroxyoctanoic acid |

| 6-hydroxyhexanoic acid |

| This compound |

| 8-chloro-6-hydroxyoctanoic acid |

| Acetonitrile |

| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) |

| Formic Acid |

| Methanol |

| Phosphoric Acid |

Research on Biological Functions and Interactions in Model Systems

Investigation of 6-Hydroxyoctanoic Acid's Role in Cellular Metabolic Processes (Non-Clinical)

In non-clinical research, this compound has been identified as a metabolite of medium-chain fatty acid oxidation, particularly in infants. Studies involving infants fed a diet enriched with medium-chain triglycerides (MCT) revealed the presence of 3-, 6-, and 7-hydroxyoctanoyl β-D-glucuronide in their urine. nih.gov The identification of these compounds was confirmed through gas chromatography/mass spectrometry (GC/MS) analysis after hydrolysis of the glucuronide conjugates. nih.gov

The presence of 6-hydroxyoctanoyl glucuronide is significant as it provides evidence for an alternative pathway of fatty acid metabolism. nih.gov While beta-oxidation is the primary route for breaking down fatty acids, and omega-oxidation is a known alternative, the formation of this compound points to oxidation at the omega-2 position (the second carbon from the methyl end). nih.gov This suggests that in addition to the well-established beta-oxidation and omega-oxidation pathways, medium-chain fatty acids can also be metabolized through (omega-1) and (omega-2) hydroxylation. nih.gov The resulting hydroxy fatty acids are then conjugated with glucuronic acid for excretion, a metabolic process not previously described for medium-chain hydroxy-monocarboxylic acids in humans. nih.gov

Table 1: Overview of Medium-Chain Fatty Acid (MCFA) Oxidation Pathways

| Oxidation Pathway | Site of Initial Oxidation | Example Metabolite from Octanoic Acid | Key Research Finding |

|---|---|---|---|

| Beta-Oxidation | Beta-carbon (C3) | 3-Hydroxyoctanoic acid | Primary pathway for fatty acid catabolism, breaking down fatty acids into acetyl-CoA units. ontosight.ai |

| Omega (ω)-Oxidation | Omega-carbon (C8) | 8-Hydroxyoctanoic acid (Adipic Acid Precursor) | Alternative pathway involving cytochrome P450 enzymes, primarily in the endoplasmic reticulum. |

| Omega-1 (ω-1) Hydroxylation | Omega-1 carbon (C7) | 7-Hydroxyoctanoic acid | Identified as a significant metabolite in infants on MCT diets, indicating another active oxidation pathway. nih.gov |

| Omega-2 (ω-2) Hydroxylation | Omega-2 carbon (C6) | This compound | Its identification as a glucuronide conjugate in urine confirms oxidation at the C6 position as a metabolic route for MCFAs. nih.gov |

Use as a Research Probe in Metabolic Studies (e.g., to explore fatty acid oxidation variants)

The detection and analysis of this compound in biological fluids serve as an effective research probe for exploring lesser-known variants of fatty acid metabolism. Its identification in the urine of infants receiving MCT-enriched formula was pivotal in demonstrating that the metabolism of medium-chain fatty acids is more diverse than previously understood. nih.gov

By acting as a metabolic biomarker, this compound provides direct evidence for the in vivo activity of (omega-2)-hydroxylation pathways. nih.gov This allows researchers to:

Map Metabolic Pathways: The presence of this specific isomer helps to confirm and map alternative routes of fatty acid breakdown beyond the canonical beta-oxidation spiral.

Investigate Enzyme Specificity: Its formation implies the action of specific hydroxylating enzymes, likely from the cytochrome P450 family, that target the (omega-2) position of medium-chain fatty acids.

Understand Metabolic Load: Studying the excretion of metabolites like this compound can offer insights into how the body processes a high load of specific nutrients, such as the MCTs given to the infants in the study. nih.gov

Therefore, while not a probe that is externally added, the analysis of this endogenous metabolite functions as a critical tool to investigate the breadth and flexibility of fatty acid oxidation in a physiological, non-clinical context.

Comparative Studies of Hydroxyoctanoic Acid Isomers in Biological Contexts (e.g., 2-, 3-, and 6-Hydroxyoctanoic Acids in Plant Metabolism Research)

Comparative studies of hydroxyoctanoic acid isomers, particularly the 2-, 3-, and 6-hydroxy forms, reveal distinctly different roles and research focuses across biological kingdoms. While 2- and 3-hydroxyoctanoic acids are subjects of investigation in plant metabolism and signaling, research on this compound is predominantly centered on mammalian metabolic pathways. nih.govnih.gov

2-Hydroxyoctanoic Acid: In plants, 2-hydroxy acids are recognized as important metabolic intermediates. nih.gov Long-chain 2-hydroxy acids, including 2-hydroxyoctanoic acid, are known substrates for specific (L)-2-hydroxyacid oxidases (lHAOX). oup.comresearchgate.net In Arabidopsis, glycolate (B3277807) oxidase (GOX) isozymes, which are central to photorespiration, can also metabolize medium- and long-chain 2-hydroxy acids like 2-hydroxyoctanoic acid, although with much lower activity compared to their primary substrate, glycolate. nih.gov When applied externally to Arabidopsis seedlings, 2-hydroxyoctanoic acid produced a strong toxic effect, significantly inhibiting root elongation. nih.gov

3-Hydroxyoctanoic Acid: This isomer is a well-known intermediate in the beta-oxidation of fatty acids in both animals and plants. ontosight.ai In plant research, 3-hydroxyoctanoic acid has been used as a chemical tool to study peroxisomal processes. For instance, treating wild-type Arabidopsis seedlings with 3-hydroxyoctanoic acid phenocopies many of the developmental defects seen in the ech2 mutant, which is impaired in fatty acid metabolism. nih.gov These effects include reduced root length and altered responses to the plant hormone indole-3-butyric acid (IBA). nih.gov Furthermore, 3-hydroxyoctanoic acid is a signaling molecule in the natural world, acting as a chemical attractant for Japanese honeybees emitted by the orchid Cymbidium floribundum. wikipedia.org

This compound: In stark contrast to its 2- and 3-hydroxy isomers, there is a lack of significant research on the role of this compound in plant metabolism. The primary biological context in which it has been studied is as a human metabolite of medium-chain fatty acid oxidation, as detailed in the sections above. nih.gov

Table 2: Comparative Profile of Hydroxyoctanoic Acid Isomers

| Isomer | Primary Research Context | Known Biological Role / Effect | Key Research Findings |

|---|---|---|---|

| 2-Hydroxyoctanoic acid | Plant Metabolism | Substrate for (L)-2-hydroxyacid oxidases (lHAOX) and Glycolate Oxidase (GOX). nih.govoup.com | Exhibits toxicity in Arabidopsis seedlings, strongly inhibiting root growth but having less effect on cotyledon expansion. nih.gov |

| 3-Hydroxyoctanoic acid | Plant Metabolism, Animal Metabolism, Chemical Ecology | Intermediate in beta-oxidation; ontosight.ai Research tool to study plant peroxisomal defects; nih.gov Orchid signaling molecule. wikipedia.org | Treatment of wild-type plants mimics ech2 mutant phenotypes, affecting root growth and hormone response. nih.gov |

| This compound | Human/Animal Metabolism | Metabolite of medium-chain triglyceride (MCT) oxidation. nih.gov | Formed via (omega-2) hydroxylation and excreted as a glucuronide conjugate in infants on MCT-rich diets. nih.gov No significant role in plant metabolism has been documented. |

Compound Index

Emerging Research Frontiers for 6 Hydroxyoctanoic Acid

Development of Novel Biocatalytic Pathways for Sustainable Synthesis

The imperative for green chemistry has spurred research into biocatalytic methods for producing valuable chemicals. For ω-hydroxy acids like 6-hydroxyoctanoic acid, this involves leveraging the enzymatic machinery of microorganisms to create more sustainable and environmentally friendly synthesis routes compared to traditional chemical methods.

Researchers are actively exploring the use of engineered microorganisms, such as Escherichia coli and Pseudomonas taiwanensis, to synthesize medium-chain ω-hydroxy fatty acids. frontiersin.orgfrontiersin.org One approach involves a whole-cell biocatalysis strategy utilizing the AlkBGT hydroxylation system from Pseudomonas putida GPo1. frontiersin.org By engineering E. coli to express these enzymes and optimizing conditions such as temperature, significant yields of ω-hydroxy acids have been achieved. frontiersin.org For instance, the biosynthesis of ω-hydroxyoctanoic acid from octanoic acid reached a concentration of 275.48 mg/L with a yield of 0.63 mol/mol. frontiersin.org

Cell-free biocatalytic systems represent another innovative frontier. nih.govacs.orgchemrxiv.org These systems, which utilize isolated enzymes rather than whole cells, offer advantages in terms of reaction control and purity of the final product. nih.govchemrxiv.org A notable development is the creation of multi-enzyme cascades that can transform substrates like cyclohexane (B81311) into 6-hydroxyhexanoic acid in a single, multi-step process within a recombinant host. frontiersin.org Such cascades often involve a cytochrome P450 monooxygenase, a dehydrogenase, a monooxygenase, and a lactonase to carry out the successive conversion steps. frontiersin.org The optimization of these enzymatic pathways through techniques like directed evolution and the co-immobilization of enzymes on microparticles is enhancing their efficiency and stability for industrial applications. acs.org

The integration of biocatalysis with chemical catalysis is also a promising strategy for the sustainable production of related compounds like 6-hydroxyhexanoic acid from renewable feedstocks. researchgate.netrsc.org This hybrid approach can overcome the limitations of purely biological or chemical routes, offering a more robust and efficient pathway to valuable platform chemicals. researchgate.netrsc.org

Advanced Analytical Strategies for Trace Analysis and Isomer Differentiation in Complex Biological Matrices

The accurate detection and quantification of this compound and its isomers within complex biological samples like urine and plasma are crucial for understanding its metabolic fate and biological roles. This necessitates the development of highly sensitive and specific analytical techniques.

Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method for the analysis of hydroxy fatty acids. thegoodscentscompany.com This technique allows for the identification and quantification of metabolites in biological fluids. thegoodscentscompany.com For instance, GC-MS has been used to identify the main metabolites of related compounds like 2-ethylhexanoic acid in rat urine. thegoodscentscompany.com

High-performance liquid chromatography (HPLC), particularly when coupled with optically active sorbents, is instrumental for the separation and quantification of optical isomers (enantiomers) of hydroxy acids. google.com This is critical as different enantiomers can exhibit distinct biological activities. The purity of enantiomers, such as those of 8-chloro-6-hydroxyoctanoic acid, can be determined with high accuracy using this method. google.com

Capillary zone electrophoresis (CZE) is another powerful technique for the analysis of hydroxy acid oligomers. thegoodscentscompany.com It can be operated in normal or reverse polarity modes to achieve effective separation in neutral buffer systems. thegoodscentscompany.com

For resolving contradictions in reported reaction yields or byproduct profiles during synthesis, a multi-technique cross-validation approach is often necessary. This can involve combining data from GC-MS and liquid chromatography-quadrupole time-of-flight (LC-QTOF) mass spectrometry to identify byproducts and using statistical tools to analyze the data.

Mechanistic Elucidation of Metabolic Pathways and Enzymatic Activities

Understanding the metabolic pathways involving this compound and the enzymes that catalyze its transformations is fundamental to harnessing its potential. Research in this area focuses on identifying the specific roles of enzymes and the metabolic fate of the compound in various organisms.

In some microorganisms, ω-oxidation is a key pathway for the degradation of fatty acids. ebi.ac.uk For example, alkane-utilizing strains of Pseudomonas can oxidize hexanoate (B1226103) to 6-hydroxyhexanoate (B1236181), which is then further oxidized to adipic acid. ebi.ac.uk However, this process can also lead to the formation of non-metabolizable byproducts like 2-tetrahydrofuranacetic acid. ebi.ac.ukhmdb.ca

The enzymes involved in these pathways are a major focus of study. Alcohol dehydrogenases and carbonyl reductases have shown significant activity with related chloro-substituted hydroxyoctanoic acid esters, playing a crucial role in enzymatic reduction processes. google.com The configuration of the resulting hydroxy acid is determined by the specific enzyme used. google.com For example, alcohol dehydrogenase from Lactobacillus brevis can produce the (S)-enantiomer of 8-chloro-6-hydroxyoctanoic acid alkyl esters. google.com

Recent studies have also highlighted the biological activities of hydroxy fatty acids. For instance, 6-hydroxyhexanoic acid has been identified as a component of secretions from the oral bacterium Streptococcus gordonii and has been shown to have anti-inflammatory effects and to protect against obesity-associated metabolic dysfunction in mice. nih.govbiorxiv.org This suggests that this compound may also possess important, yet to be fully elucidated, biological functions.

Computational Chemistry and Modeling for Structural-Activity Relationship Studies and Pathway Predictions

Computational tools are becoming increasingly indispensable in the study of chemical compounds, offering insights that can guide experimental research. In the context of this compound, these methods are being used to predict metabolic pathways, understand enzyme-substrate interactions, and elucidate structure-activity relationships.

In silico metabolic modeling allows for the simulation of metabolic pathways and the prediction of potential metabolites. europa.eu These tools can help to fill data gaps and guide further toxicological and metabolic assessments without the need for extensive animal testing. europa.eu By simulating biotransformation reactions, researchers can generate hypotheses about the metabolic fate of a compound that can then be tested experimentally. europa.eu For example, computational models have been used to predict the metabolic targets for increasing the production of 3-hydroxypropionic acid in engineered E. coli. nih.gov

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity. mdpi.com Computational docking simulations can be used to model the interaction of a ligand, such as a hydroxy fatty acid, with its receptor. acs.org This can provide insights into the key structural features required for binding and activity, which is valuable for the design of new molecules with specific biological functions. acs.org

Furthermore, chemoinformatics approaches, such as Reverse Pathway Engineering (RPE), are being developed to predict novel enzymatic reactions and metabolic pathways. scispace.com By combining chemical and biological data, these methods can propose plausible routes for the synthesis of a target molecule and identify the enzymes that may be involved. scispace.com This can accelerate the discovery and development of new biocatalytic pathways for the production of compounds like this compound.

Table of Research Findings on this compound and Related Compounds

| Research Area | Key Finding | Organism/System | Compound(s) Studied | Reference |

|---|---|---|---|---|

| Biocatalysis | Whole-cell biocatalysis produced 275.48 mg/L of ω-hydroxyoctanoic acid. | Engineered Escherichia coli | Octanoic acid, ω-hydroxyoctanoic acid | frontiersin.org |

| Biocatalysis | Cell-free enzymatic cascade converted cyclohexane to 6-hydroxyhexanoic acid. | Recombinant Pseudomonas taiwanensis | Cyclohexane, 6-hydroxyhexanoic acid | frontiersin.org |

| Biocatalysis | Co-immobilization of five enzymes on microparticles for the synthesis of ω-hydroxy acids. | Cell-free system | 1,ω-diols, ω-hydroxy acids | acs.org |

| Metabolism | ω-oxidation of hexanoate produces 6-hydroxyhexanoate and adipic acid. | Pseudomonas spp. | Hexanoate, 6-hydroxyhexanoate, Adipic acid | ebi.ac.uk |

| Metabolism | 6-hydroxyhexanoic acid shows anti-inflammatory and anti-obesity effects. | Mice | 6-hydroxyhexanoic acid | nih.govbiorxiv.org |

| Enzymology | Lactobacillus brevis alcohol dehydrogenase produces (S)-8-chloro-6-hydroxyoctanoic acid. | Lactobacillus brevis | 8-chloro-6-oxooctanoic acid alkyl esters | google.com |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-ethylhexanoic acid |

| 2-tetrahydrofuranacetic acid |

| 3-hydroxypropionic acid |

| 6-hydroxyhexanoic acid |

| This compound |

| 8-chloro-6-hydroxyoctanoic acid |

| 8-chloro-6-hydroxyoctanoic acid alkyl esters |

| 8-chloro-6-oxooctanoic acid alkyl esters |

| Adipic acid |

| Cyclohexane |

| Octanoic acid |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 6-Hydroxyoctanoic Acid in research settings?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Cross-reference results with published spectral databases to ensure accuracy. Processed data critical to the research question should be included in the main text, while raw data may be appended for transparency . Validate findings using multiple independent sources to mitigate instrumental biases .

Q. What safety protocols are essential when handling this compound in laboratory experiments?

- Methodology :

- Handling : Use local exhaust ventilation to avoid inhalation of vapors or dust. Avoid contact with strong oxidizing agents to prevent unintended reactions .

- Storage : Store in airtight containers at recommended temperatures (e.g., 2–8°C) to prevent degradation. Label containers with hazard identifiers per Globally Harmonized System (GHS) standards .

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Post-handling, wash exposed skin thoroughly and decontaminate surfaces .

Q. How can researchers conduct a systematic literature review on this compound?

- Methodology :

- Source Selection : Prioritize peer-reviewed journals indexed in PubMed, Google Scholar, and institutional databases. Avoid non-academic domains (e.g., .com) unless verified for credibility .

- Data Synthesis : Organize findings into categories (e.g., synthesis routes, biological activity) using reference management tools. Cross-check citations in review articles to identify seminal studies .

- Expert Consultation : Consult domain specialists to resolve ambiguities in historical data or methodologies .

Advanced Research Questions

Q. How should researchers design experiments to investigate the metabolic pathways of this compound in microbial systems?

- Methodology :

- Isotopic Labeling : Use -labeled this compound to track incorporation into microbial biomass or byproducts via flux balance analysis .

- In Vitro Assays : Couple enzymatic reactions with spectrophotometric detection (e.g., NADH/NAD+ redox monitoring) to quantify metabolic turnover rates .

- Controls : Include negative controls (e.g., substrate-free media) and positive controls (e.g., known metabolic intermediates) to validate specificity .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?

- Methodology :

- Replication Studies : Reproduce experimental conditions from conflicting studies (e.g., solvent systems, temperature) to isolate variables .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated data from multiple sources, weighting results by methodological rigor (e.g., sample size, calibration standards) .

- Computational Modeling : Predict properties via quantum mechanical calculations (e.g., COSMO-RS) and compare with empirical data to identify outliers .

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

- Methodology :

- Catalyst Screening : Test heterogeneous catalysts (e.g., immobilized lipases) under varied pH and temperature conditions to enhance regioselectivity .

- Process Monitoring : Use in-line Fourier-transform infrared (FTIR) spectroscopy to monitor reaction progress and intermediate formation .

- Byproduct Analysis : Characterize side products via gas chromatography-mass spectrometry (GC-MS) and adjust stoichiometry or purification protocols accordingly .

Data Management and Analysis

Q. How should clustered data (e.g., repeated measurements from the same biological sample) be analyzed in studies involving this compound?

- Methodology :

- Statistical Models : Apply mixed-effects models to account for intra-cluster correlations. Use software like R or Python’s

statsmodelsto implement hierarchical regression . - Data Segmentation : Separate raw data into primary (e.g., concentration measurements) and secondary (e.g., environmental variables) categories for stratified analysis .

- Uncertainty Quantification : Report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Q. What frameworks ensure ethical and reproducible reporting of this compound research?

- Methodology :

- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable by depositing in repositories like Zenodo or Figshare with standardized metadata .

- Pre-registration : Document experimental designs and hypotheses on platforms like Open Science Framework prior to data collection to reduce bias .

- Transparency : Disclose all deviations from protocols and instrument calibration logs in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.